molecular formula C22H32O3 B584909 17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid

17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid

Cat. No.: B584909
M. Wt: 344.5 g/mol
InChI Key: SWTYBBUBEPPYCX-NGHKTGSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17(R)-HDoHE is a polyunsaturated fatty acid that is (4Z,7Z,10Z,13Z,15E,19Z)-docosa-4,7,10,13,15,19-hexaenoic acid carrying a hydroxy substituent at the 17R-position. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a conjugate acid of a 17(R)-HDoHE(1-). It is an enantiomer of a 17(S)-HDoHE.

Biological Activity

17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17R-HDoHE) is a polyunsaturated fatty acid derived from docosahexaenoic acid (DHA), characterized by the presence of a hydroxy group at the 17th carbon. This compound has garnered interest due to its potential biological activities, particularly in inflammation resolution and tissue homeostasis.

Chemical Structure and Properties

  • Molecular Formula : C22H32O3
  • Molecular Weight : 344.49 g/mol
  • CAS Number : 155976-53-7
  • Structure : The compound features multiple double bonds characteristic of polyunsaturated fatty acids and a hydroxy group that influences its biological activity.

Anti-inflammatory Properties

Research indicates that 17R-HDoHE exhibits significant anti-inflammatory effects. It is involved in the resolution of inflammation through several mechanisms:

  • Macrophage Activation : 17R-HDoHE enhances macrophage phagocytosis and efferocytosis. These processes are crucial for clearing apoptotic cells and pathogens, thereby promoting tissue repair .
  • Cytokine Modulation : The compound stimulates the production of anti-inflammatory cytokines such as IL-10 while inhibiting pro-inflammatory mediators. This dual action helps maintain a balanced immune response .
  • Pro-resolving Mediators : As a precursor to maresins—specialized pro-resolving mediators (SPMs)—17R-HDoHE plays a vital role in resolving inflammation and restoring homeostasis in tissues .

Case Studies and Research Findings

Several studies have documented the biological effects of 17R-HDoHE:

  • Study on Macrophage Function : In vitro experiments demonstrated that 17R-HDoHE significantly increased the phagocytic capacity of human macrophages towards zymosan particles, enhancing microbial clearance by approximately 90% at specific concentrations .
  • Animal Models : In mouse models of peritonitis, administration of 17R-HDoHE resulted in a reduction of neutrophil infiltration by around 40%, showcasing its potential therapeutic effects in inflammatory conditions .

The biological activity of 17R-HDoHE can be attributed to several key mechanisms:

  • Induction of Heme Oxygenase-1 (HO-1) : This enzyme plays a protective role in inflammation and cellular stress responses.
  • Endothelial Cell Interaction : The compound promotes the production of nitric oxide (NO) and prostaglandin I2 (PGI2) in endothelial cells, contributing to vasodilation and improved blood flow during inflammatory responses .
  • Conversion to Maresins : Through enzymatic pathways involving lipoxygenases, 17R-HDoHE can be converted into maresins, which are known for their potent pro-resolving actions .

Comparative Analysis with Other Fatty Acids

The following table summarizes the biological activities of 17R-HDoHE compared to other related fatty acids:

CompoundAnti-inflammatory EffectRole in ResolutionCytokine Modulation
17R-HDoHE HighYesIL-10 production
Docosahexaenoic Acid (DHA) ModerateYesModerate
Arachidonic Acid (AA) LowNoPro-inflammatory

Properties

IUPAC Name

(4Z,7Z,10Z,13Z,15E,17R,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTYBBUBEPPYCX-NGHKTGSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 17R-HDHA exert its anti-inflammatory and pro-resolving effects?

A: While the precise mechanisms are still under investigation, 17R-HDHA is known to be converted into resolvins, primarily aspirin-triggered resolvin D1 (AT-RvD1), which actively promote the resolution of inflammation. [, ] AT-RvD1 has been shown to interact with the lipoxin A4 receptor (ALX), a G protein-coupled receptor, to exert its anti-inflammatory effects. [] This interaction leads to the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the promotion of macrophage phagocytosis of apoptotic cells, ultimately contributing to the resolution of inflammation. [, ]

Q2: What evidence supports the therapeutic potential of 17R-HDHA in inflammatory diseases?

A: Preclinical studies have demonstrated the efficacy of 17R-HDHA in various animal models of inflammatory diseases. For instance, systemic administration of 17R-HDHA significantly reduced disease activity, colonic damage, and pro-inflammatory cytokine levels in models of colitis. [] Additionally, 17R-HDHA exhibited analgesic effects in models of osteoarthritis and arthritis, reducing pain behavior and joint stiffness. [, ] These findings suggest that 17R-HDHA and its derivatives hold promise as potential therapeutics for inflammatory conditions.

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